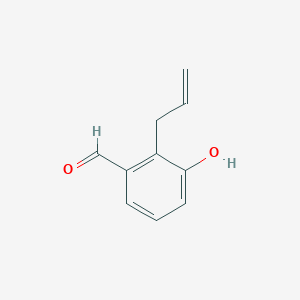

2-Allyl-3-hydroxybenzaldehyde

描述

Significance of Allylated Hydroxybenzaldehydes in Chemical Synthesis and Research

Allylated hydroxybenzaldehydes, with 2-Allyl-3-hydroxybenzaldehyde as a prime example, are highly significant in chemical synthesis and research due to their multifunctional nature. The presence of aldehyde, hydroxyl, and allyl groups within one molecule provides multiple sites for a diverse array of chemical reactions. This versatility makes them valuable precursors for the synthesis of complex organic molecules, including heterocyclic compounds and bioactive molecules for the pharmaceutical industry. nbinno.com

The reactivity of each functional group can be selectively targeted:

Aldehyde Group: This group is susceptible to nucleophilic addition reactions and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. It serves as a key handle for chain extension and the introduction of new functionalities. Aldehydes are generally more reactive than ketones in nucleophilic additions due to both electronic and steric factors. ncert.nic.in

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which can then participate in etherification reactions. It can also be oxidized under certain conditions. Its presence influences the electronic properties of the aromatic ring.

Allyl Group: The allyl group's double bond can undergo a variety of addition reactions. It is also a key participant in powerful synthetic transformations such as cross-coupling reactions, cycloadditions, and intramolecular rearrangements, allowing for the construction of intricate molecular frameworks. ontosight.ai For instance, it is useful in the diastereoselective preparation of bicyclic compounds. cookechem.com

A common synthetic route to produce allylated hydroxybenzaldehydes is the Claisen rearrangement, where an allyloxy-substituted benzaldehyde (B42025) is heated to migrate the allyl group to the ortho position of the hydroxyl group. prepchem.com The resulting structure is a valuable intermediate that can be further modified. For example, the aldehyde can be used in asymmetric allylation reactions with chiral reagents to produce secondary alcohols with high stereoselectivity. nih.gov

Key Synthetic Reactions Involving Allylated Aldehydes:

| Reaction Type | Description | Relevance |

|---|---|---|

| Claisen Rearrangement | A -sigmatropic rearrangement of an allyl aryl ether to form an ortho-allyl phenol (B47542). | Primary method for synthesizing ortho-allylated hydroxybenzaldehydes. prepchem.com |

| Oxidation/Reduction | The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol; the hydroxyl group can also be oxidized. | Allows for interconversion of functional groups to access different classes of compounds. |

| Nucleophilic Addition | The aldehyde carbonyl is an electrophilic site for attack by nucleophiles. | A fundamental reaction for C-C bond formation and elaboration of the molecular structure. ncert.nic.in |

| Cross-Coupling Reactions | The allyl group can participate in metal-catalyzed reactions (e.g., Suzuki, Heck) to form new C-C bonds. | Enables the connection of the benzaldehyde core to other molecular fragments. ontosight.ai |

| Cycloaddition Reactions | The allyl double bond can react with dienes in Diels-Alder reactions to form cyclic structures. | A powerful tool for building complex polycyclic systems. ontosight.ai |

Interdisciplinary Research Landscape of this compound

The utility of this compound and related structures extends beyond traditional organic synthesis into various interdisciplinary research fields, including medicinal chemistry, materials science, and crystal engineering.

Crystal Engineering: A significant area of interdisciplinary research involves the use of hydroxybenzaldehyde isomers in crystal engineering. The preparation of multicomponent crystals, such as cocrystals, by combining an active pharmaceutical ingredient (API) with a coformer like hydroxybenzaldehyde is a major focus. nih.govrsc.org These cocrystals can exhibit modified physicochemical properties, such as solubility, thermal stability, and bioavailability, compared to the pure API. rsc.org For example, studies have shown that 3-hydroxybenzaldehyde (B18108) can form cocrystals with acridine, a compound with known biological activities. nih.govrsc.org The interactions in these cocrystals involve hydrogen bonds and π–π stacking, demonstrating how molecular recognition principles can be used to design new solid forms of drugs. nih.gov The study of polymorphism, where a compound can exist in multiple crystal forms, is also relevant, as seen in the case of 4-hydroxybenzaldehyde. acs.org

Medicinal Chemistry and Biology: While specific biological activity for this compound is an area of ongoing investigation, related benzaldehyde derivatives have shown interesting biological effects. For instance, benzaldehydes isolated from marine fungi have been studied for their anti-neuroinflammatory and neuroprotective properties, suggesting potential applications in developing treatments for neurodegenerative diseases like Alzheimer's. nih.gov The aldehyde and hydroxyl groups are crucial for potential interactions with biological targets like enzymes or receptors. Furthermore, compounds containing a 2-hydroxybenzofuranone core, which can be synthesized from 2-acyloxybenzaldehydes, exhibit a range of biological activities including cytotoxic, antifungal, and antioxidant effects. mdpi.com

Materials Science: The unique structure of this compound makes it a candidate for the development of new polymers and materials. ontosight.ai The allyl group can participate in polymerization reactions, allowing for the incorporation of the functionalized benzene (B151609) ring into polymer backbones. This could lead to materials with specific optical, electrical, or thermal properties, driven by the inherent characteristics of the aromatic aldehyde and phenol moieties. ontosight.ai

Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-2-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-4-9-8(7-11)5-3-6-10(9)12/h2-3,5-7,12H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHRAGBOMUXWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC=C1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379420 | |

| Record name | 2-Allyl-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79950-42-8 | |

| Record name | 2-Allyl-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Allyl-3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Allyl 3 Hydroxybenzaldehyde and Analogues

Classical Allylation Approaches

Classical methods for the synthesis of 2-allyl-3-hydroxybenzaldehyde predominantly involve two distinct pathways: a two-step process involving O-allylation and subsequent thermal rearrangement, or a direct, one-step electrophilic aromatic substitution.

O-Allylation and Subsequent Claisen Rearrangement Strategies

A robust and widely utilized method for synthesizing this compound is the O-allylation of a precursor phenol (B47542) followed by a thermal Claisen rearrangement. organic-chemistry.org This powerful carbon-carbon bond-forming reaction proceeds in two discrete steps, first forming an allyl aryl ether intermediate, which then rearranges to the desired ortho-allyl phenol. byjus.comwikipedia.org The synthesis of an analogue, 3-allyl-4-hydroxybenzaldehyde, is also achieved through this pathway, starting from 4-hydroxybenzaldehyde. prepchem.com

The initial step in this sequence is the formation of an allyl aryl ether from a phenolic precursor. For the synthesis of this compound, the starting material is 3-hydroxybenzaldehyde (B18108). This transformation is typically accomplished via a Williamson ether synthesis.

The reaction involves the deprotonation of the phenolic hydroxyl group with a base, creating a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with an allyl halide, most commonly allyl bromide. A standard procedure involves reacting the precursor phenol with allyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone. prepchem.commdpi.com This process yields the key intermediate, 3-(allyloxy)benzaldehyde. rsc.org

Table 1: Typical Reagents for O-Allylation of Hydroxybenzaldehydes

| Component | Role | Specific Example |

| Phenolic Precursor | Starting Material | 3-Hydroxybenzaldehyde or 4-Hydroxybenzaldehyde |

| Allylating Agent | Source of Allyl Group | Allyl Bromide prepchem.com |

| Base | Deprotonates Phenol | Potassium Carbonate (K₂CO₃) mdpi.com |

| Solvent | Reaction Medium | Acetone |

The second step is the thermal Claisen rearrangement of the allyl aryl ether intermediate (e.g., 3-(allyloxy)benzaldehyde). rsc.org This reaction is a libretexts.orglibretexts.org-sigmatropic rearrangement, a class of pericyclic reactions that occurs through a concerted mechanism. wikipedia.orglibretexts.orglibretexts.org Heating the allyl aryl ether, typically to temperatures between 200-250°C, initiates the intramolecular rearrangement. libretexts.org For example, the conversion of 4-allyloxybenzaldehyde (B1266427) to its rearranged product is achieved by heating at 220°C.

The mechanism involves the formation of a six-membered, cyclic transition state. libretexts.orglibretexts.org In this process, the C-O bond of the ether is broken while a new C-C bond is formed between the terminal carbon of the allyl group and the ortho-position of the benzene (B151609) ring. libretexts.org This concerted step leads to a non-aromatic intermediate, a 6-allyl-2,4-cyclohexadienone. libretexts.orglibretexts.org This intermediate rapidly undergoes a proton shift (tautomerization) to restore the aromaticity of the ring, yielding the stable ortho-allylphenol product, this compound. byjus.comlibretexts.org

Direct Electrophilic Aromatic Substitution with Allyl Halides

An alternative, more direct pathway to this compound is through direct electrophilic aromatic substitution, akin to a Friedel-Crafts allylation. This method circumvents the need for the initial O-allylation and subsequent high-temperature rearrangement by forming the carbon-carbon bond directly between the allyl group and the aromatic ring.

Direct allylation of a phenol requires the activation of the allyl halide to make it a sufficiently strong electrophile to react with the aromatic ring. This is typically achieved using a Lewis acid catalyst. youtube.com The Lewis acid coordinates to a halogen on the allyl halide, polarizing the bond and generating a more potent electrophilic species, potentially an allyl cation or a highly polarized complex. youtube.com

While direct Lewis acid-catalyzed allylation of 3-hydroxybenzaldehyde is less commonly documented than the Claisen route, the principle is well-established in related reactions. For instance, anhydrous stannous chloride (SnCl₂) and stannic chloride (SnCl₄) are used as Lewis acid catalysts for the direct ortho-formylation of phenols, demonstrating their efficacy in promoting electrophilic substitution on the phenolic ring. google.com This provides a strong precedent for their potential use in direct allylation. The Lewis acid activates the electrophile, which is then attacked by the electron-rich phenol ring, with the hydroxyl group directing the substitution to the ortho and para positions.

Table 2: Potential Lewis Acids for Direct Allylation

| Lewis Acid | Formula | Role |

| Stannous Chloride | SnCl₂ | Catalyst for ortho-alkylation/formylation of phenols google.com |

| Stannic Chloride | SnCl₄ | Catalyst for ortho-alkylation/formylation of phenols google.com |

| Aluminum Chloride | AlCl₃ | Classical Friedel-Crafts catalyst |

| Scandium Triflate | Sc(OTf)₃ | Catalyst for activating reagents for addition to carbonyls nih.gov |

The conditions for allylation reactions are highly dependent on the chosen methodology.

For the Claisen rearrangement , both solvent and temperature are critical variables. The reaction is generally accelerated by the use of polar solvents. byjus.comwikipedia.org This is attributed to the stabilization of the polar transition state by the solvent molecules. nih.gov While traditional high-boiling solvents like 1,2-dichlorobenzene (B45396) have been used, greener alternatives such as propylene (B89431) carbonate have been shown to enhance product yields and significantly reduce reaction times. medjchem.com High temperatures, often exceeding 200°C, are a general requirement for the uncatalyzed thermal rearrangement. organic-chemistry.org

For direct electrophilic allylation , the reaction conditions are dictated by the Lewis acid used. Such reactions are typically run in aprotic solvents to prevent reaction of the catalyst with the solvent. Based on analogous ortho-functionalization reactions, temperatures can range from 90°C to 150°C, with reaction times spanning 3 to 10 hours. google.com

Modern Catalytic Allylation Techniques

The introduction of an allyl group onto a molecule, known as allylation, can be achieved through various modern catalytic methods. These techniques offer advantages in terms of efficiency, selectivity, and environmental impact compared to traditional synthetic routes.

Transition Metal-Catalyzed C–H Allylation

Transition metal catalysis has emerged as a powerful tool for the direct functionalization of carbon-hydrogen (C–H) bonds, a process that avoids the need for pre-functionalized starting materials. researchgate.net This atom-economical approach is central to the synthesis of complex molecules from simple precursors.

Palladium catalysts are widely employed in C–H activation and allylation reactions. nih.govsioc-journal.cn These catalysts can facilitate the direct introduction of an allyl group at a specific position on an aromatic ring. For instance, palladium-catalyzed reactions have been developed for the α and β C–H allylation of aryl alkenes using allyl carbonates. rsc.org The choice of ligands, such as phosphines or N-heterocyclic carbenes, plays a crucial role in controlling the regioselectivity of the allylation process. While palladium-catalyzed allylic substitution is a well-established method for forming C-C bonds, it traditionally requires substrates with a leaving group on the allylic moiety. sioc-journal.cn Current research focuses on the direct C-H allylation, which represents a more efficient synthetic strategy. nih.gov Mechanistic studies suggest that these reactions can proceed through various pathways, including the formation of a π-allyl palladium complex. acs.orguniversiteitleiden.nl

Table 1: Examples of Palladium-Catalyzed Allylation

| Catalyst System | Substrate | Allylating Agent | Product | Reference |

| Pd(OAc)₂/AcOH | Aryl alkene | Allyl carbonate | Linear and branched 1,4-dienes | rsc.org |

| Palladium(0)/Ligand | Phenol | Allylic ester carbonate | para-C-allylated phenol | acs.org |

This table is for illustrative purposes and does not represent an exhaustive list.

Ruthenium catalysts offer an alternative and complementary approach to palladium for C–H allylation. rsc.org Ruthenium-based systems have been reported to catalyze the allylation of phenols with allyl alcohol, although in some cases, this leads exclusively to C-allylated products. universiteitleiden.nl Notably, regio- and enantioselective ortho-allylation of phenols has been achieved using a planar-chiral cyclopentadienyl (B1206354) ruthenium complex, highlighting the potential for stereocontrol in these reactions. nih.gov The mechanism of ruthenium-catalyzed allylation can also involve the formation of σ-allyl species. universiteitleiden.nl

Emerging Green Chemistry Methodologies for Allyl Introduction

In line with the principles of green chemistry, there is a growing interest in developing more environmentally benign methods for allylation. This includes the use of water as a solvent, which has been shown to be effective for the palladium-catalyzed direct C-H arylation of 2-hydroxybenzaldehydes. researchgate.net Another approach involves the use of recyclable catalysts, such as a Cu(I)-exchanged multi-size porous material for the regioselective O-allylation of phenol derivatives. researchgate.net Furthermore, water-promoted allylic nucleophilic substitution reactions represent a step towards more sustainable chemical processes. acs.org

Regioselectivity and Stereoselectivity in this compound Synthesis

A primary challenge in the synthesis of this compound is achieving regioselectivity, that is, controlling the position at which the allyl group is introduced onto the benzaldehyde (B42025) ring.

Challenges in Achieving Regioselective Functionalization at the 3-Position

The hydroxyl group of a phenol is typically an ortho- and para-directing group in electrophilic aromatic substitution reactions, making selective functionalization at the meta-position (the 3-position in this case) a significant hurdle. mcmaster.ca Achieving ortho-allylation is also challenging, as it often competes with para-allylation. mcmaster.ca Several strategies have been explored to overcome these challenges. One approach is the use of directing groups, which can guide the catalyst to a specific C-H bond. researchgate.netmcmaster.ca Another strategy involves the use of specific catalysts and reaction conditions that favor the desired isomer. For instance, alumina (B75360) has been used to direct the ortho-allylation of phenols. mcmaster.cadigitellinc.com The choice of the allylating agent and the solvent can also influence the regiochemical outcome of the reaction. acs.orguniversiteitleiden.nl In the case of 3,4-dihydroxybenzaldehyde, regioselective protection of the 4-hydroxyl group has been achieved, which could be a potential strategy to influence the position of subsequent allylation. mdpi.com

Stereochemical Control in Related Allylation Reactions

The introduction of a chiral center during the allylation of benzaldehyde derivatives is a critical aspect of synthesizing optically active homoallylic alcohols. Achieving high stereoselectivity in these reactions is paramount and has been the subject of extensive research. Various catalytic systems have been developed to control the enantioselectivity and diastereoselectivity of the addition of an allyl group to the carbonyl carbon of aromatic aldehydes.

One prominent strategy involves the use of chiral catalysts. For instance, asymmetric allylation of benzaldehyde can be achieved with high enantiomeric excess using chiral allylboronates. Quantum chemical studies on the allylation of benzaldehyde controlled by diisopropyl D-(-)-tartrate auxiliary indicate that the reaction proceeds through a six-membered ring chair-like transition state, leading to the preferential formation of the (R)-secondary alcohol. nih.gov The choice of chiral auxiliary on the allylboronate reagent plays a crucial role in dictating the facial selectivity of the attack on the aldehyde.

Transition metal catalysis offers another powerful tool for stereochemical control. The asymmetric allylic alkylation of aldehydes can be catalyzed by complexes of metals such as palladium, rhodium, and iridium, in conjunction with chiral ligands. organic-chemistry.orgnih.gov For example, a dual catalytic system employing an iridium catalyst and a chiral amine can achieve stereodivergent synthesis, allowing for the formation of all four possible stereoisomers from the same starting materials with high levels of enantio- and diastereoselectivity. nih.gov The selection of the appropriate catalyst and ligand combination is therefore essential for directing the stereochemical course of the reaction.

Furthermore, organocatalysis has emerged as a potent method for the enantioselective α-allylation of aldehydes. Chiral enamines, formed from the condensation of an aldehyde with a chiral secondary amine, can undergo selective oxidation to form a 3π-electron radical species. These chiral radical cations then react with pendent aromatics in an enantioselective manner. nih.gov This singly occupied molecular orbital (SOMO) catalysis approach has been successfully applied to the intramolecular α-arylation of aldehydes, affording cyclic α-aryl aldehyde products with high enantiomeric excess. nih.gov

The table below summarizes the effect of different catalytic systems on the stereoselectivity of allylation reactions of benzaldehyde and related compounds.

| Catalyst System | Aldehyde Substrate | Allylating Agent | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Diisopropyl D-(-)-tartrate modified allylboronate | Benzaldehyde | Allylboronate | 78% (R) | - | nih.gov |

| Iridium and Chiral Amine Dual Catalysis | α-Substituted Aldehydes | Allylic Alcohols | High | High | nih.gov |

| Chiral Chromium Complex and Organophotoredox Catalyst | Benzaldehyde | Cyclohexene | up to 99% | >20/1 | chemrxiv.org |

| Organo-SOMO Catalysis (Chiral Amine) | Aldehydes with pendent aromatics | Intramolecular | ≥90% | - | nih.gov |

| Pd/Chiral Phosphoric Acid | α-Branched Aldehydes | Allyl Amine | High | - | organic-chemistry.org |

These examples underscore the high degree of control that can be exerted over the stereochemical outcome of allylation reactions through the careful selection of catalysts and reaction conditions.

Influence of Steric Hindrance on Allylation Regioselectivity

The synthesis of this compound and its analogues often involves the allylation of a dihydroxybenzaldehyde precursor. In such cases, the regioselectivity of the allylation, specifically whether O-allylation or C-allylation occurs, is a critical consideration. Steric hindrance plays a significant role in directing the outcome of these reactions.

The initial step in the synthesis of C-allylated phenols is often the O-allylation to form an allyl aryl ether, which then undergoes a Claisen rearrangement to yield the C-allylated product. organic-chemistry.org The regioselectivity of the Claisen rearrangement is heavily influenced by the substitution pattern on the aromatic ring. When the ortho positions are unsubstituted, the rearrangement typically proceeds to the ortho position. However, if one ortho position is blocked, the allyl group will migrate to the other available ortho position. If both ortho positions are substituted, the reaction can be forced to the para position through a subsequent Cope rearrangement. organic-chemistry.org

In the context of 3-hydroxybenzaldehyde, O-allylation would yield 3-(allyloxy)benzaldehyde. A subsequent Claisen rearrangement would be expected to favor migration to the ortho positions (C2 or C4). The electronic and steric nature of the substituents on the aromatic ring dictates the preferred site of rearrangement. Electron-donating groups tend to favor migration to the position further from the substituent, while electron-withdrawing groups favor migration towards the substituent. researchgate.netchemrxiv.org For 3-(allyloxy)benzaldehyde, the hydroxyl group at position 3 is electron-donating, while the formyl group is electron-withdrawing. This interplay of electronic effects, along with steric considerations, will influence the ratio of this compound to 4-allyl-3-hydroxybenzaldehyde.

A study on the Claisen rearrangement of meta-allyloxy aryl ketones demonstrated that an electron-withdrawing carbonyl group strongly directs the rearrangement to the more hindered ortho position. nih.gov This suggests that in the rearrangement of 3-(allyloxy)benzaldehyde, the formyl group would direct the allyl group to the C2 or C4 position. The steric bulk of the formyl group and the hydroxyl group will then influence the final regiochemical outcome.

Furthermore, direct C-allylation of phenols can compete with O-allylation. The choice of solvent and base can significantly influence the regioselectivity. Protic solvents can solvate the phenolate (B1203915) oxygen through hydrogen bonding, thereby hindering O-allylation and promoting C-allylation. pharmaxchange.info In contrast, aprotic solvents tend to favor O-allylation. pharmaxchange.info The use of heterogeneous reagents like alumina has also been shown to direct ortho-selective allylation of phenols. mcmaster.ca

The table below illustrates the influence of substituents on the regioselectivity of the Claisen rearrangement of allyl aryl ethers.

| Substrate | Substituent at meta-position | Product Ratio (ortho:para) | Influence | Reference |

| Allyl Phenyl Ether | H | ortho favored | Unsubstituted | wikipedia.org |

| meta-Bromo Allyl Phenyl Ether | Br (electron-withdrawing) | 71% ortho | Directs to ortho | wikipedia.org |

| meta-Methoxy Allyl Phenyl Ether | OMe (electron-donating) | 69% para | Directs to para | wikipedia.org |

| meta-Allyloxy Aryl Ketone | C(O)R (electron-withdrawing) | Majorly ortho | Directs to more hindered ortho | nih.gov |

In the specific case of the Claisen rearrangement of 2-(allyloxy)-3-hydroxybenzaldehyde, abnormal reaction pathways have been observed, highlighting the complex interplay of factors that determine the final product distribution. acs.org The steric hindrance provided by the existing substituents, coupled with the electronic effects and reaction conditions, collectively governs the regioselectivity of the allylation process.

Chemical Reactivity and Transformative Chemistry of 2 Allyl 3 Hydroxybenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity makes it a versatile handle for constructing more complex molecular architectures.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol. libretexts.orgyoutube.com This process converts the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center. libretexts.org

The general mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophile (:Nu⁻) adds to the electrophilic carbonyl carbon, breaking the π-bond and pushing electrons onto the oxygen atom.

Protonation: The resulting tetrahedral alkoxide intermediate is protonated by an acid source (like water or a dilute acid added during workup) to give the final alcohol product. libretexts.org

Aldehydes, such as 2-Allyl-3-hydroxybenzaldehyde, are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and greater partial positive charge on the carbonyl carbon. libretexts.orglibretexts.org A variety of nucleophiles can be employed in these reactions, leading to a diverse range of products.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Intermediate | Final Product Class |

| Hydride Ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Alkoxide | Primary Alcohol |

| Organometallic | Grignard Reagent (R-MgBr) | Magnesium Alkoxide | Secondary Alcohol |

| Cyanide Ion (:CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin Alkoxide | Cyanohydrin |

| Acetylide Ion (RC≡C:⁻) | Sodium Acetylide | Alkynyl Alkoxide | Propargyl Alcohol |

Aldehydes readily undergo condensation reactions with primary amines and their derivatives. These reactions typically involve nucleophilic addition to the carbonyl group followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). msu.edu

The reaction of this compound with a primary amine (R-NH₂) yields an imine, commonly known as a Schiff base. mediresonline.org This reaction is typically catalyzed by acid or base and involves the formation of an unstable carbinolamine intermediate which then dehydrates to form the stable C=N bond. semanticscholar.org Schiff bases derived from hydroxybenzaldehydes are of significant interest due to their coordination chemistry and biological applications. semanticscholar.org

The general reaction is as follows:

Ar-CHO + R-NH₂ ⇌ [Ar-CH(OH)-NHR] → Ar-CH=N-R + H₂O

The formation of the azomethine group (C=N) is a key transformation, converting the aldehyde into a new functional scaffold.

Table 2: Schiff Base Formation from this compound

| Amine Reactant | Product Class | C=N Bond Formed |

| Aniline | N-phenyl imine | Yes |

| Ethylenediamine | Bis-imine (from 2 aldehyde molecules) | Yes |

| 4-Amino-3-hydroxybenzoic acid | Substituted N-aryl imine | Yes |

| Glycine (amino acid) | N-carboxymethyl imine | Yes |

The aldehyde functionality is a crucial starting point for the synthesis of various nitrogen-containing heterocyclic systems. The initial step often involves a condensation reaction with a bifunctional reagent containing nitrogen nucleophiles. The resulting intermediate, such as a Schiff base, can then undergo an intramolecular cyclization reaction to form a stable heterocyclic ring. The specific scaffold formed depends on the nature of the nitrogen-containing reactant and the reaction conditions. For instance, reactions with hydrazines can lead to hydrazones, which can be precursors for pyrazoles or pyridazines, while reactions with compounds containing both an amine and an active methylene (B1212753) group can be directed towards the synthesis of quinolines or other fused ring systems. nih.gov

Homologation reactions extend the carbon chain of a molecule. The Corey-Fuchs reaction is a powerful two-step method for the one-carbon homologation of aldehydes into terminal alkynes. organic-chemistry.orgchem-station.com

The process involves:

Dibromo-olefination: The aldehyde reacts with a phosphorus ylide generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). This step, analogous to a Wittig reaction, converts the aldehyde into a 1,1-dibromoalkene. alfa-chemistry.comwikipedia.org

Alkyne Formation: The resulting dibromoalkene is treated with two equivalents of a strong base, typically n-butyllithium (n-BuLi). This induces elimination of HBr followed by a lithium-halogen exchange and a subsequent α-elimination to form the terminal alkyne after acidic workup. wikipedia.orgnrochemistry.com

Applying this to this compound would transform the formyl group into an ethynyl (B1212043) group, yielding 2-allyl-1-ethynyl-3-hydroxybenzene. This transformation is highly valuable for introducing an alkyne functionality, which can participate in a wide range of subsequent reactions like click chemistry or coupling reactions. alfa-chemistry.com

Table 3: Key Steps of the Corey-Fuchs Reaction

| Step | Reagents | Intermediate Product | Transformation |

| 1 | PPh₃, CBr₄ | 1,1-dibromo-2-(2-allyl-3-hydroxyphenyl)ethene | R-CHO → R-CH=CBr₂ |

| 2 | n-BuLi, then H₂O/H⁺ | 1-ethynyl-2-allyl-3-hydroxybenzene | R-CH=CBr₂ → R-C≡CH |

Condensation Reactions with Nitrogen-Containing Compounds

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group directly attached to the aromatic ring significantly influences the molecule's reactivity. It is weakly acidic and can be deprotonated by a base to form a nucleophilic phenoxide ion. This group's presence, ortho to the allyl group and meta to the aldehyde, also affects the electronic properties of the entire molecule.

The hydroxyl group makes the compound a hydrogen donor, which is the basis for the antioxidant activity of many phenolic compounds. nih.gov Under basic conditions, the hydroxyl group is deprotonated to form a phenoxide. This phenoxide is a potent nucleophile and can readily participate in reactions such as Williamson ether synthesis (O-alkylation) or O-acylation to form esters. In molecules with multiple hydroxyl groups, the relative acidity determines the site of reaction. For catechols with an electron-withdrawing group, the hydroxyl group para to that group is generally more acidic and thus more reactive towards alkylation. mdpi.com Therefore, in this compound, the hydroxyl group is activated towards electrophilic attack upon deprotonation.

Hydrogen Bonding Interactions and Their Implications

The molecular architecture of this compound features a hydroxyl group (-OH) and an aldehyde group (-CHO) positioned ortho to each other on a benzene (B151609) ring. This specific arrangement facilitates a strong intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the oxygen atom of the aldehyde group. This internal hydrogen bonding creates a stable six-membered pseudo-ring structure.

This phenomenon is analogous to that observed in similar ortho-hydroxybenzaldehyde derivatives, where intramolecular hydrogen bonding significantly influences the compound's physical and chemical properties. doubtnut.com For instance, o-hydroxybenzaldehyde is a liquid at room temperature, whereas its isomer, p-hydroxybenzaldehyde, is a high-melting solid. doubtnut.com The difference is attributed to the presence of intermolecular hydrogen bonding in the para isomer, leading to molecular association, while the ortho isomer's intramolecular hydrogen bond prevents such association. doubtnut.com In this compound, this intramolecular interaction is expected to decrease its boiling point, melting point, and aqueous solubility compared to a hypothetical isomer where such bonding is not possible. The hydrogen bond also impacts the molecule's conformational preference and the chemical reactivity of both the hydroxyl and aldehyde groups by modulating their acidity and electrophilicity, respectively.

Computational analyses on substituted 2-hydroxybenzaldehydes have shown a clear relationship between the nature of substituents on the aromatic ring and the strength of the intramolecular hydrogen bond. researchgate.net Electron-donating or -withdrawing groups can alter the electron density on the ring, thereby influencing the acidity of the phenolic proton and the basicity of the carbonyl oxygen, which in turn strengthens or weakens the hydrogen bond. researchgate.net

| Property | Computed Value |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 3 nih.gov |

This interactive data table provides computed properties related to the hydrogen bonding potential of this compound.

O-Functionalization and Protecting Group Strategies

The hydroxyl group in this compound is a key site for chemical modification, or O-functionalization. However, its reactivity must be managed, particularly when performing reactions on other parts of the molecule, such as the aldehyde or the allyl group. This necessitates the use of protecting groups to temporarily mask the hydroxyl functionality, preventing it from undergoing unwanted reactions.

The selection of an appropriate protecting group is crucial and depends on its stability under various reaction conditions and the ease of its selective removal. For phenolic hydroxyls, several strategies are available.

Common Protecting Groups for Phenolic Hydroxyls:

| Protecting Group | Abbreviation | Typical Reagents for Installation | Conditions for Removal |

| Benzyl Ether | Bn | Benzyl bromide (BnBr), base (e.g., K₂CO₃, NaH) | Hydrogenolysis (H₂, Pd/C) |

| Methoxymethyl Ether | MOM | Methoxymethyl chloride (MOMCl), base (e.g., DIPEA) | Acidic hydrolysis (e.g., HCl) |

| tert-Butyldimethylsilyl Ether | TBDMS/TBS | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole | Fluoride ion source (e.g., TBAF) |

| Allyl Ether | - | Allyl bromide, base (e.g., K₂CO₃) | Pd(0) catalyst sigmaaldrich.comnih.gov |

This interactive table outlines common protecting groups for hydroxyl functionalities, their installation, and removal conditions, which are applicable strategies for this compound.

In the context of this compound, choosing a protecting group that is stable to conditions required for modifying the allyl or aldehyde group is essential. For example, if a reaction sensitive to acid is planned for the allyl group, a protecting group like TBDMS, which is removed with fluoride, would be a suitable choice. Conversely, if the synthesis involves palladium-catalyzed reactions, an allyl protecting group should be avoided. The selective protection of one hydroxyl group in the presence of others, particularly in catechols, often relies on the differential acidity of the phenolic protons. nih.gov

Reactivity of the Allyl Substituent

Electrophilic and Radical Reactions of the Alkene Moiety

The alkene functionality within the allyl group of this compound is a site of rich chemical reactivity. It can readily participate in electrophilic addition reactions where an electrophile adds across the double bond. The hydroxyl and aldehyde substituents on the aromatic ring can influence the electron density of the double bond, though the primary reactivity is characteristic of a terminal alkene.

Radical reactions also offer a pathway for functionalizing the allyl group. Under specific conditions, radical species can add to the double bond. researchgate.net The stability of the resulting radical intermediate plays a key role in determining the reaction's outcome. For allenes, which are related systems, carbon-centered radicals typically add to the terminal carbon, while heteroatom-based radicals often add to the central carbon. researchgate.net

A key feature of the allyl group is the reactivity of the allylic position—the sp³-hybridized carbon atom adjacent to the double bond. The C-H bonds at this position are weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting allylic radical. chemistrysteps.com This allows for selective substitution reactions at this site.

Allylic bromination is a classic example of such a transformation. vedantu.com While using molecular bromine (Br₂) can lead to a mixture of allylic substitution and electrophilic addition to the double bond, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or heat) is highly selective for allylic substitution. pressbooks.publibretexts.org

The reaction proceeds via a free-radical chain mechanism: chemistrysteps.comvedantu.com

Initiation: Homolytic cleavage of the N-Br bond in NBS generates a bromine radical.

Propagation: The bromine radical abstracts a hydrogen atom from the allylic position of this compound, forming a resonance-stabilized allylic radical and HBr.

Propagation: The allylic radical reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain. chemistrysteps.com

A significant aspect of this reaction is the potential for allylic rearrangement. masterorganicchemistry.com The intermediate allylic radical is a resonance hybrid of two structures. Consequently, the reaction can yield a mixture of constitutional isomers, where the bromine atom attaches to either carbon of the original double bond, and the double bond shifts its position. chemistrysteps.commasterorganicchemistry.com The formation of a more substituted, and thus more stable, double bond can often favor the rearranged product. masterorganicchemistry.com

Cyclization Reactions

Intramolecular Ring-Closing Metathesis (RCM) is a powerful synthetic method for constructing cyclic structures, particularly fused ring systems. wikipedia.orgrsc.org This reaction utilizes a metal catalyst, typically based on ruthenium (e.g., Grubbs' catalysts) or molybdenum, to facilitate the intramolecular reaction between two alkene moieties within the same molecule, forming a new cycloalkene and releasing a small volatile byproduct like ethylene (B1197577). wikipedia.org

To create a fused ring system from this compound, the molecule must first be derivatized to contain a second alkene chain. A common strategy is to perform an O-alkenylation on the hydroxyl group, for example, by reacting it with another allyl halide. This creates a diene precursor perfectly suited for RCM.

The subsequent RCM reaction would proceed by coordinating the catalyst to both double bonds, leading to the formation of a metallacyclobutane intermediate. wikipedia.org A cycloelimination step then releases the fused ring product and regenerates a metal-alkylidene species that can continue the catalytic cycle. The reaction is typically driven to completion by the removal of the volatile ethylene byproduct. wikipedia.org This methodology allows for the synthesis of various fused heterocyclic systems, such as dihydrofurans or larger rings, fused to the benzaldehyde (B42025) core. wikipedia.org The choice of catalyst and reaction conditions can influence the efficiency and the E/Z selectivity of the newly formed double bond in the fused ring. nih.gov

Conjugation Effects within the Aromatic System

The aromatic system of this compound is subject to a complex combination of electronic effects from its substituents. The hydroxyl (-OH) and allyl (-CH₂CH=CH₂) groups are generally considered electron-donating, while the aldehyde (-CHO) group is electron-withdrawing. The net effect of these groups influences the electron density at various positions on the benzene ring, thereby affecting its reactivity, particularly in electrophilic aromatic substitution reactions.

The hydroxyl group, being a strong activating group, donates electron density to the aromatic ring through a positive mesomeric effect (+M) due to the lone pairs on the oxygen atom. This increases the electron density at the ortho and para positions relative to the hydroxyl group. The allyl group, an alkyl substituent, is a weak electron-donating group, primarily through a positive inductive effect (+I).

Conversely, the aldehyde group is a deactivating, electron-withdrawing group due to both a negative inductive effect (-I) and a negative mesomeric effect (-M). This is because the carbonyl carbon is electrophilic, and the pi-electrons of the benzene ring can be delocalized onto the carbonyl oxygen.

Furthermore, the ortho-positioning of the allyl group relative to the hydroxyl group can lead to intramolecular hydrogen bonding between the hydroxyl proton and the pi-electrons of the allyl group's double bond, or between the hydroxyl proton and the carbonyl oxygen of the aldehyde group. Such interactions can influence the conformation and electronic properties of the molecule.

Table 1: Electronic Effects of Substituents in this compound

| Substituent | Position | Inductive Effect | Mesomeric (Resonance) Effect | Overall Effect on Aromatic Ring |

| -OH | 3 | -I (weak) | +M (strong) | Activating, ortho, para-directing |

| -CH₂CH=CH₂ | 2 | +I (weak) | None | Weakly Activating, ortho, para-directing |

| -CHO | 1 | -I (moderate) | -M (strong) | Deactivating, meta-directing |

Reaction Mechanisms and Pathways

The synthesis and subsequent reactions of this compound are governed by specific mechanistic pathways that are dictated by the electronic nature of the molecule.

Mechanistic Studies of Aromatic Allylation

The primary route for the synthesis of this compound involves an aromatic allylation, specifically a Claisen rearrangement of its precursor, 3-(allyloxy)benzaldehyde. This reaction is a byjus.combyjus.com-sigmatropic rearrangement, a class of pericyclic reactions that proceed through a concerted mechanism.

The process is initiated by heating 3-(allyloxy)benzaldehyde. The reaction proceeds through a cyclic, six-membered transition state. In this transition state, the C-O bond of the ether cleaves while a new C-C bond forms between the terminal carbon of the allyl group and the ortho-carbon of the benzene ring. This concerted process is intramolecular, meaning the allyl group migrates from the oxygen to the adjacent carbon atom without dissociating from the molecule.

The initial product of this rearrangement is a non-aromatic dienone intermediate. Aromatization is a strong driving force, and the dienone rapidly tautomerizes to the more stable phenolic form, yielding this compound. Isotopic labeling studies on similar allyl phenyl ethers have confirmed that the terminal carbon of the allyl group is the one that attaches to the aromatic ring, consistent with the byjus.combyjus.com-sigmatropic rearrangement mechanism.

The regioselectivity of the Claisen rearrangement is noteworthy. The allyl group preferentially migrates to the ortho position. If both ortho positions are blocked, a subsequent Cope rearrangement can occur, leading to migration to the para position. In the case of 3-(allyloxy)benzaldehyde, the 2-position is sterically unhindered, favoring the formation of this compound.

Electronically Driven Reactions and Resonance Stabilization

The reactivity of this compound is significantly influenced by resonance stabilization of its intermediates. The combination of electron-donating (hydroxyl and allyl) and electron-withdrawing (aldehyde) groups allows for the delocalization of charge in various resonance structures.

The hydroxyl group can donate a lone pair of electrons into the benzene ring, creating a negative charge at the ortho and para positions. This enhances the nucleophilicity of the ring and stabilizes any positive charge that develops during a reaction, particularly at these positions.

Conversely, the aldehyde group can withdraw electron density from the ring, creating a positive charge at the ortho and para positions relative to itself. This deactivates the ring towards electrophilic attack but can stabilize a negative charge that might form on the ring.

The resonance structures of this compound illustrate this delocalization. For instance, donation from the hydroxyl group can lead to a resonance contributor with a negative charge on the carbon bearing the allyl group and the carbon para to the hydroxyl group. The aldehyde group can also participate in resonance, withdrawing electron density and creating a positive charge on the ring.

This resonance stabilization plays a critical role in the outcomes of reactions involving this compound. For example, in electrophilic aromatic substitution, the incoming electrophile will preferentially attack positions that are activated by the hydroxyl group and not significantly deactivated by the aldehyde group. The stability of the resulting carbocation intermediate, which is influenced by the resonance effects of all three substituents, will determine the major product.

The presence of the allyl group also introduces the possibility of reactions at the double bond, which can be influenced by the electronic environment of the aromatic ring.

Biological and Biomedical Research Applications of 2 Allyl 3 Hydroxybenzaldehyde Derivatives

Anti-Cancer Potential Investigations

Cytotoxicity Studies on Human Cancer Cell Lines (e.g., HL-60, HeLa cells)

No specific data from cytotoxicity studies on human cancer cell lines, such as the human leukemia (HL-60) or human cervical cancer (HeLa) cell lines, for derivatives of 2-Allyl-3-hydroxybenzaldehyde could be identified. Research on other substituted benzaldehyde (B42025) derivatives has shown that modifications to the benzene (B151609) ring can lead to significant cytotoxic effects against various cancer cell lines. For instance, studies on benzyloxybenzaldehyde derivatives have demonstrated their potential to induce cell cycle arrest and apoptosis in HL-60 cells. However, without direct experimental evidence, the cytotoxic potential of this compound derivatives remains speculative.

Modulation of Cellular Signaling Pathways (e.g., Quinazolin-4(3H)-one related pathways)

Quinazolin-4(3H)-one and its derivatives are a well-known class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-cancer effects. tandfonline.comresearchgate.netnih.govmdpi.com These compounds can be synthesized through various chemical reactions, often involving substituted anthranilic acids and other reagents. While this compound could theoretically serve as a starting material for the synthesis of novel quinazolinone derivatives, no published studies were found that describe such a synthesis or the subsequent investigation of their effects on related cellular signaling pathways. The modulation of these pathways is a key mechanism for the anti-cancer activity of many quinazolinone derivatives. nih.gov

Enzyme Modulation and Inhibition Studies

The ability of natural and synthetic compounds to modulate the activity of key enzymes is a cornerstone of drug discovery. While various benzaldehyde derivatives have been investigated as enzyme inhibitors, specific data for this compound derivatives is lacking.

Inhibition of Key Metabolic Enzymes (e.g., α-Amylase, α-Glucosidase, COX-2, Tyrosinase)

There is no specific information in the scientific literature regarding the inhibitory effects of this compound derivatives on key metabolic enzymes such as α-amylase, α-glucosidase, cyclooxygenase-2 (COX-2), or tyrosinase. Studies on other hydroxylated and substituted benzaldehyde derivatives have shown inhibitory activity against α-amylase and α-glucosidase, which are important targets in the management of diabetes. researchgate.net However, the specific contribution of the 2-allyl and 3-hydroxy substitutions on the benzaldehyde scaffold to such activities has not been explored.

Antioxidant Activity Research

Phenolic compounds, including various hydroxybenzaldehydes, are known for their antioxidant properties due to their ability to scavenge free radicals.

In Vitro Antioxidant Assays (e.g., DPPH, ABTS) and Standardization

No specific studies detailing the in vitro antioxidant activity of this compound or its derivatives using common assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays were found. The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups, as well as other substituents on the aromatic ring. nih.govnih.gov While the 3-hydroxy group in this compound suggests potential antioxidant activity, experimental data is needed for confirmation and standardization.

Cellular Oxidative Stress Models for Validation

The antioxidant potential of phenolic compounds, including derivatives of this compound, is a key area of research. The presence of a hydroxyl group on the benzaldehyde backbone suggests an intrinsic ability to scavenge free radicals and protect cells from oxidative damage. Related compounds like 3-hydroxybenzaldehyde (B18108) (3-HBA) have demonstrated a significant role in resisting oxidative stress and increasing intracellular antioxidant activity. nih.gov

Validation of these antioxidant effects is typically conducted using established cellular models. A common approach involves inducing oxidative stress in cell lines, such as the human neuroblastoma SH-SY5Y line, which is often used to model neurodegeneration. mdpi.com In these models, cells are exposed to an oxidizing agent, like hydrogen peroxide or catechol, which triggers an increase in intracellular Reactive Oxygen Species (ROS). nih.govmdpi.com The protective effect of a test compound is then quantified by measuring the reduction in ROS levels. mdpi.com

Further validation involves assessing the compound's ability to modulate the expression of endogenous antioxidant proteins. nih.gov A crucial biomarker in this context is Heme oxygenase-1 (HO-1), a protein that is upregulated in response to oxidative stress and plays a pivotal role in neuroprotection. mdpi.com Studies on benzofuran-2-one derivatives in SH-SY5Y cells have shown that effective antioxidants can boost both the mRNA and protein expression of HO-1, thereby protecting cells from induced death. mdpi.comresearchgate.net Therefore, derivatives of this compound would be validated by their capacity to reduce ROS and enhance HO-1 expression in such cellular stress models. mdpi.com

Antimicrobial and Antifungal Activity Evaluations

Derivatives of this compound have been evaluated for their efficacy against microbial and fungal pathogens. Research has shown that the closely related compound, 2-allylphenol (B1664045), and its derivatives exhibit significant antifungal properties.

In a study evaluating activity against Botrytis cinerea, a fungus responsible for gray mold disease, modifications to the 2-allylphenol structure led to substantial changes in efficacy. While 2-allylphenol itself showed moderate activity, replacing the hydroxyl group with a methoxy (B1213986) or acetyl group resulted in a dramatic increase in mycelial growth inhibition. This suggests that these derivatives may inhibit both the normal and alternative respiratory pathways of the fungus.

| Compound | Modification | IC₅₀ (µg/mL) |

|---|---|---|

| 2-Allylphenol | Parent Compound | 68.0 |

| 2-Allylanisole | Methoxy Group Replacement | 2.0 |

| 2-Allylphenyl Acetate (B1210297) | Acetyl Group Replacement | 1.0 |

In the realm of antibacterial research, derivatives of 3-hydroxybenzaldehyde have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies on hydrazone Schiff base derivatives indicated that increasing the lipophilicity by adding a moderate-length carbon chain could enhance antibacterial activity against Escherichia coli. nih.gov This highlights the potential for developing potent antimicrobial agents through structural modifications of the hydroxybenzaldehyde scaffold.

Pharmacological Research and In Silico Predictions

Computational, or in silico, methods are increasingly used to predict the pharmacological properties of compounds, guiding further experimental research.

Blood-Brain Barrier Permeation Studies

The ability of a compound to cross the blood-brain barrier (BBB) is critical for its potential use as a therapeutic agent for central nervous system (CNS) disorders. In silico models are frequently used to predict this permeability based on key molecular descriptors. nih.govarxiv.org These models often rely on a set of "rules of thumb" derived from the properties of known CNS drugs. nih.gov

Key properties favoring brain permeation include:

Molecular weight (MW) ≤ 400 g/mol

Logarithmic partition coefficient (ClogP) ≤ 5

Number of hydrogen bond acceptors (HBAs) ≤ 7

Number of hydrogen bond donors (HBDs) ≤ 3

Polar Surface Area (PSA) < 90 Ų

The computed properties for this compound are highly indicative of good BBB permeation potential according to these criteria. nih.gov

| Property | Value | Favorable Range for CNS Drugs |

|---|---|---|

| Molecular Weight (MW) | 162.18 g/mol | ≤ 400 g/mol |

| XLogP3-AA (Lipophilicity) | 2.1 | ≤ 5 |

| Hydrogen Bond Donor Count | 1 | ≤ 3 |

| Polar Surface Area (PSA) | 37.3 Ų | < 90 Ų |

Data sourced from PubChem (2025). nih.gov

Furthermore, the related isomer, 3-Allyl-2-hydroxybenzaldehyde (B13475), has been specifically noted as being a likely BBB permeant, reinforcing the prediction for this structural class. These computational predictions provide a strong rationale for prioritizing these compounds for further in vitro and in vivo testing for CNS applications. nih.govnih.gov

Cytochrome P450 Enzyme Inhibition Profiling (e.g., CYP1A2)

Investigating a compound's interaction with cytochrome P450 (CYP) enzymes is crucial for predicting potential drug-drug interactions. nih.gov While a full inhibition profile for this compound is not extensively documented, research on its close structural isomer, 3-Allyl-2-hydroxybenzaldehyde, indicates that it acts as a CYP1A2 inhibitor .

CYP enzymes are known to be involved in the metabolism of α,β-unsaturated aldehydes. nih.gov The inhibition of specific CYP isozymes can alter the metabolism of co-administered drugs that are substrates for that enzyme. The finding that an allyl-hydroxybenzaldehyde derivative inhibits CYP1A2 suggests that this class of compounds warrants further investigation to fully characterize their inhibitory profile against a broader panel of CYP enzymes.

Molecular Docking Studies with Biological Targets (e.g., Ribonucleotide Reductases)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is invaluable for understanding how a compound might interact with a biological target, such as an enzyme, at the molecular level.

While specific docking studies of this compound with ribonucleotide reductases are not prominently available, research on analogous compounds demonstrates the utility of this approach. For instance, docking studies of benzaldehyde and its derivatives have been used to elucidate their binding mode within the active site of enzymes like phenoloxidase and aldose reductase. sigmaaldrich.commdpi.com

These studies typically reveal key interactions, such as hydrogen bonds between the hydroxyl groups of the benzaldehyde derivative and amino acid residues in the enzyme's active site. mdpi.com For example, in the study of benzaldehyde O-benzyl oxime derivatives as aldose reductase inhibitors, molecular dynamics simulations showed stable binding within the active site, driven by interactions with key residues. mdpi.com Such computational analyses provide critical insights that guide the design of more potent and selective inhibitors. nih.govsigmaaldrich.com

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific functional groups on a molecule influence its biological activity. mdpi.com For derivatives of this compound, SAR studies have been particularly informative.

Research on the antifungal activity of 2-allylphenol analogues revealed that minor structural modifications can lead to significant changes in potency. As detailed in the table in section 6.4, converting the phenolic hydroxyl group into a methoxy or acetyl group increased the antifungal activity against B. cinerea by 34-fold and 68-fold, respectively. This indicates that while the allyl and phenyl groups form the core pharmacophore, the nature of the substituent at the hydroxyl position is critical for modulating activity.

Similarly, SAR studies on other natural hydroxybenzaldehydes have shown that the substitution pattern on the aromatic ring is reasonably related to their antioxidant activity. researchgate.net The position and number of hydroxyl groups, for instance, can greatly affect the compound's ability to scavenge free radicals. These studies are essential for the rational design and optimization of analogues with enhanced biological properties for pharmaceutical or agricultural applications. researchgate.net

Applications in Materials Science and Catalysis

Utilization as a Building Block in Polymer Chemistry

The presence of the allyl group and the phenolic hydroxyl group makes 2-Allyl-3-hydroxybenzaldehyde a valuable monomer for the synthesis of functional polymers. These polymers can be designed to have specific properties and applications by leveraging the reactivity of these functional groups.

Functional Polymer Precursors with Allyl-Modified Aromatic Backbones

Polymers with allyl functionalities are a distinct class of materials that allow for the incorporation of a wide array of architectures and functionalities through various chemical reactions. The allyl group on the this compound molecule can participate in polymerization reactions, leading to the formation of polymers with allyl-modified aromatic backbones. These backbones can be further functionalized post-polymerization, offering a route to materials with tailored properties. While direct studies on the polymerization of this compound are not extensively documented, the principles of allyl polymer chemistry suggest its potential as a precursor for such functional polymers.

The general synthesis strategies for creating polymers with allyl functionalities include ring-opening polymerization, anionic ring-opening polymerization, reversible addition-fragmentation chain transfer (RAFT) polymerization, atom transfer radical polymerization (ATRP), and condensation reactions. The resulting polymers, containing reactive allyl groups, can undergo further modifications, such as thiol-ene reactions, to introduce new functional groups.

Design of Specialty Polymers

Specialty polymers are high-performance materials designed for specific applications that require unique combinations of properties such as thermal stability, chemical resistance, and specific reactivity. The incorporation of this compound into a polymer structure can impart such specialized characteristics. For instance, the aromatic ring contributes to thermal stability, while the allyl and hydroxyl groups offer sites for cross-linking or for the attachment of other molecules, leading to the creation of thermosets, coatings, and functional resins.

The closely related compound, 3-allylsalicylaldehyde, has been investigated as a precursor for polymer-supported crown compounds, highlighting the potential of allyl-functionalized salicylaldehydes in creating specialty materials for applications like ion separation and catalysis. This suggests a similar potential for this compound in the design of novel specialty polymers.

Ligand Design for Metal Coordination Chemistry

The aldehyde and hydroxyl groups of this compound make it an excellent candidate for the design of ligands for metal coordination chemistry. These ligands can form stable complexes with a variety of metal ions, leading to materials with interesting structural, magnetic, and catalytic properties.

Synthesis of Metal Complexes with this compound Derived Ligands

Ligands derived from salicylaldehyde (B1680747) and its substituted analogues are well-known to form stable complexes with a wide range of transition metals. These complexes are often synthesized through the condensation of the salicylaldehyde derivative with an amine to form a Schiff base ligand, which then coordinates to the metal ion. While specific reports on the synthesis of metal complexes directly from this compound are limited, the established coordination chemistry of salicylaldehydes provides a clear pathway for the creation of such complexes.

The general procedure for synthesizing these metal complexes involves the reaction of the ligand (often a Schiff base derived from this compound) with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

Table 1: Examples of Metal Ions and Potential Geometries of Complexes with Salicylaldehyde-Derived Ligands

| Metal Ion | Typical Coordination Number | Potential Geometry |

| Cu(II) | 4, 5, 6 | Square planar, Square pyramidal, Octahedral |

| Ni(II) | 4, 6 | Square planar, Tetrahedral, Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Mn(II) | 4, 6 | Tetrahedral, Octahedral |

This table presents potential coordination geometries based on the general behavior of metal ions with salicylaldehyde-derived ligands.

Role of the Aldehyde and Hydroxyl Groups in Coordination

The hydroxyl and aldehyde groups of this compound play a crucial role in its ability to coordinate with metal ions. The hydroxyl group can be deprotonated to form a phenoxide, which is a strong coordinating agent for metal ions. The aldehyde group, or more commonly the imine group in the case of Schiff base ligands derived from it, also acts as a coordinating site through its lone pair of electrons on the nitrogen or oxygen atom.

This chelation, involving both the hydroxyl and aldehyde/imine groups, leads to the formation of stable five- or six-membered rings with the metal ion, a phenomenon known as the chelate effect. This enhanced stability is a key feature of complexes derived from salicylaldehyde-type ligands.

Catalytic Applications

Metal complexes derived from salicylaldehyde and its derivatives have shown significant promise in various catalytic applications. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the aromatic ring, which in turn influences the catalytic activity of the metal center.

While specific catalytic applications of this compound complexes are not yet widely reported, the known catalytic activities of similar complexes suggest a range of potential applications. These include oxidation, reduction, and various cross-coupling reactions. The presence of the allyl group could also introduce novel catalytic properties or provide a handle for immobilizing the catalyst on a solid support.

Table 2: Potential Catalytic Applications of Metal Complexes Derived from Salicylaldehyde Analogues

| Catalytic Reaction | Metal Ion Example | Reference Analogue |

| Oxidation of Alcohols | Cu(II), Co(II) | Salicylaldehyde Schiff base complexes |

| Epoxidation of Alkenes | Mn(III), Fe(III) | Salen complexes |

| Suzuki Coupling | Pd(II) | Palladacycles with Schiff base ligands |

| Asymmetric Synthesis | Chiral Salen Complexes | Various transition metals |

This table is illustrative of potential applications based on the catalytic activity of structurally similar metal complexes.

Use as a Precursor for Novel Catalyst Development

While direct and specific research on the catalytic applications of this compound is not extensively documented in publicly available literature, its molecular structure makes it a promising precursor for the development of novel catalysts. The presence of hydroxyl, aldehyde, and allyl functional groups offers multiple sites for modification and coordination with metal centers, which is a cornerstone of catalyst design.

The general strategy for employing salicylaldehyde derivatives like this compound in catalysis involves their conversion into Schiff base ligands. These ligands are typically synthesized through the condensation reaction of the aldehyde group with a primary amine. The resulting imine nitrogen and the hydroxyl oxygen atoms can then chelate to a metal ion, forming a stable metal complex. The electronic and steric properties of the catalyst can be fine-tuned by modifying the substituents on the salicylaldehyde and the amine precursor.

A pertinent example that illustrates this approach is the use of the isomeric compound, 3-allyl-2-hydroxybenzaldehyde (B13475) , in the synthesis of chiral Salen-type catalysts. Although this is a structural isomer of this compound, the principles of its application in catalyst development are directly comparable.

Illustrative Research Findings from a Closely Related Precursor:

Research has demonstrated the synthesis of chiral Copper(II) and Nickel(II) Salen complexes using 3-allyl-2-hydroxybenzaldehyde as the starting material. In this process, the hydroxybenzaldehyde is reacted with a chiral diamine, such as (1S,2S)-cyclohexanediamine, to form a tetradentate Schiff base ligand. This ligand then coordinates with a metal salt (e.g., copper(II) acetate (B1210297) or nickel(II) acetate) to yield the final metal-Salen complex.

These chiral metal complexes have been investigated as catalysts in asymmetric synthesis, a field of chemistry focused on producing specific stereoisomers of a molecule. Specifically, they have shown activity in the asymmetric C-α alkylation of α-amino acids, a crucial reaction for the synthesis of non-natural amino acids which are important building blocks in pharmaceutical development.

The data below summarizes the synthesis and characterization of such catalysts derived from the isomeric precursor, 3-allyl-2-hydroxybenzaldehyde.

Table 1: Synthesis of Chiral Metal-Salen Complexes from 3-allyl-2-hydroxybenzaldehyde

Click to view interactive data table

| Precursor | Diamine | Metal Salt | Resulting Catalyst | Yield (%) |

|---|---|---|---|---|

| 3-allyl-2-hydroxybenzaldehyde | (1S,2S)-1,2-diaminocyclohexane | Copper(II) Acetate | Cu(II) Complex of (1S,2S)-[N,N'-bis(2'-hydroxy-3'-allyl-benzylidene)]-1,2-diaminocyclohexane | 34 |

| 3-allyl-2-hydroxybenzaldehyde | (1S,2S)-1,2-diaminocyclohexane | Nickel(II) Acetate | Ni(II) Complex of (1S,2S)-[N,N'-bis(2'-hydroxy-3'-allyl-benzylidene)]-1,2-diaminocyclohexane | 55 |

The allyl group on the aromatic ring of the precursor remains intact during the formation of the catalyst. This functional group presents an opportunity for further modification of the catalyst, such as immobilization on a polymer support. Polymer-supported catalysts are highly valued in industrial applications because they can be easily separated from the reaction mixture and reused, which improves the economic and environmental sustainability of chemical processes.

Future Research Directions and Emerging Trends

Development of Highly Efficient and Sustainable Synthetic Routes

The primary method for synthesizing 2-Allyl-3-hydroxybenzaldehyde is the Claisen rearrangement of 3-allyloxybenzaldehyde. This reaction is a type of nih.govnih.gov-sigmatropic rearrangement that is thermally driven and proceeds through a concerted pericyclic mechanism. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The synthesis typically begins with the allylation of 3-hydroxybenzaldehyde (B18108) with allyl bromide in the presence of a base like potassium carbonate to form the ether intermediate. echemi.com The subsequent Claisen rearrangement is often carried out in high-boiling solvents such as decalin or xylene under reflux conditions.

A significant focus of future research is the development of more sustainable and efficient synthetic methodologies. One promising approach is the use of microwave-assisted synthesis. Microwave irradiation has been shown to significantly reduce reaction times in Claisen rearrangements, offering a greener alternative to conventional heating methods. wikipedia.orgnih.gov For instance, the conversion of essential oil allylbenzenes to corresponding benzaldehydes has been achieved efficiently using a two-step microwave-assisted pathway. nih.gov

Further research is also directed at exploring alternative catalysts and reaction media to improve yield, selectivity, and environmental footprint. This includes the investigation of ionic liquids as solvents for high-temperature reactions like the Claisen rearrangement, which could offer advantages in terms of product separation and catalyst recycling. organic-chemistry.org The development of solventless reaction conditions is another key area of interest for green chemistry applications. nih.gov

Table 1: Comparison of Synthetic Methods for this compound and Related Compounds

| Method | Key Features | Advantages | Challenges |

| Conventional Claisen Rearrangement | Thermal rearrangement of allyl aryl ethers in high-boiling solvents. | Well-established, good yields. | High temperatures, long reaction times, use of potentially hazardous solvents. |

| Microwave-Assisted Claisen Rearrangement | Utilizes microwave irradiation to accelerate the reaction. wikipedia.org | Faster reaction times, potentially higher yields, energy efficient. wikipedia.orgnih.gov | Requires specialized equipment, scalability can be a concern. |

| Solventless Synthesis | Reactions are conducted without a solvent, often with a solid support. nih.gov | Environmentally friendly, reduced waste. nih.gov | May require specific catalysts or supports, potential for side reactions. |

Integration of Advanced Analytical Techniques for Real-time Monitoring

For the synthesis of this compound, real-time monitoring of the Claisen rearrangement can help in determining the optimal reaction time and temperature, thus minimizing the formation of byproducts. arabjchem.org Techniques like gas chromatography-mass spectrometry (GC-MS) are invaluable for analyzing the final product purity and identifying any impurities. nih.govarabjchem.org The development of robust analytical methods is crucial for quality control, especially when the compound is intended for pharmaceutical applications where high purity is a stringent requirement. nbinno.com

Future research will likely focus on the development and application of more sophisticated in situ monitoring techniques, potentially combining multiple spectroscopic methods to gain a more comprehensive understanding of the reaction dynamics. spectroscopyonline.com

Exploration of Broader Biological Activities and Therapeutic Applications

This compound and its derivatives are gaining attention for their potential biological activities, making them interesting candidates for drug discovery. Aromatic aldehydes, in general, are known to possess a wide range of bioactive properties, including anticancer, antibacterial, antioxidant, and anti-inflammatory effects. nih.gov

Recent studies have highlighted the potential of benzaldehyde (B42025) derivatives as selective inhibitors of aldehyde dehydrogenase (ALDH) isoforms, such as ALDH1A3, which is overexpressed in certain types of cancer. nih.gov The benzyloxybenzaldehyde scaffold, structurally related to this compound, has been identified as a promising starting point for the development of such inhibitors. nih.gov The allyl group in this compound offers a reactive handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced therapeutic properties. acs.org

Furthermore, related hydroxybenzaldehydes have shown to inhibit vascular smooth muscle cell proliferation and exhibit anti-thrombotic effects, suggesting potential applications in cardiovascular disease research. medchemexpress.com The exploration of the full therapeutic potential of this compound and its derivatives will involve extensive in vitro and in vivo studies to elucidate their mechanisms of action and to identify promising lead compounds for further development.

Design of Supramolecular Assemblies Utilizing this compound

The unique molecular structure of this compound, featuring both a hydroxyl and an aldehyde group, makes it an excellent building block for the construction of supramolecular assemblies. mdpi.com These ordered structures, formed through non-covalent interactions like hydrogen bonding and π-π stacking, are at the forefront of materials science research. rsc.org

Salicylaldehyde (B1680747) derivatives are known to form helical complexes, known as helicates, through coordination-driven self-assembly with metal ions. mdpi.com The allyl group on the this compound molecule provides an additional site for polymerization or surface functionalization, opening up possibilities for the creation of novel functional materials. researchgate.net For instance, benzaldehyde-functionalized glycans have been used to create self-assembled monolayers (SAMs) on surfaces for studying carbohydrate-protein interactions using techniques like surface plasmon resonance (SPR). nih.gov

Future research in this area will likely focus on the rational design of supramolecular architectures with specific functions. This could include the development of sensors, catalysts, or drug delivery systems based on the self-assembly of this compound and its derivatives. The ability to control the assembly and disassembly of these structures through external stimuli is another exciting avenue of investigation. mdpi.com

Computational Design and Prediction of Novel Derivatives with Enhanced Properties